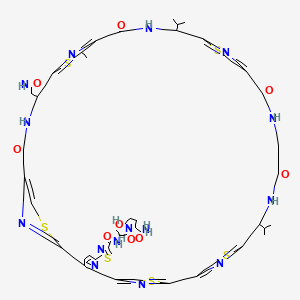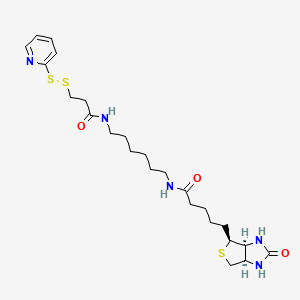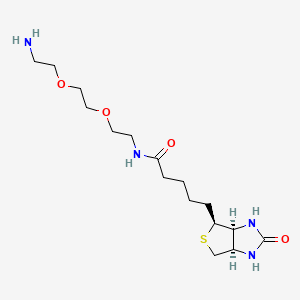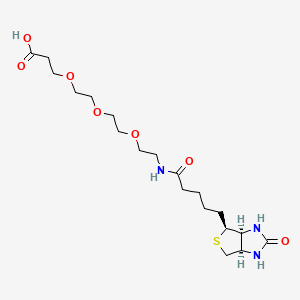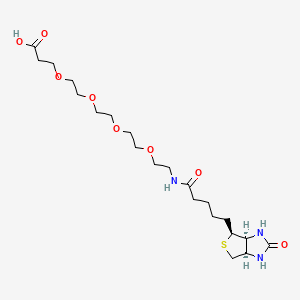
3-Bodipy-propansäure
Übersicht
Beschreibung
3-Bodipy-propanoic Acid, also known as BDP FL acid, is a green-fluorescent free carboxylic acid linker of BDP FL . It is a dye for the fluorescein (FAM) channel . It can be used as a non-reactive control for reference and calibration as well as conjugation after the activation with carbodiimides .
Synthesis Analysis
The synthesis of BODIPY compounds, including 3-Bodipy-propanoic Acid, often involves the use of pyrrole and various aldehydes . The synthesis of BODIPY-linked glycosyl probes has been described, where the labeling of complex carbohydrates with BODIPY allowed the disclosing of their in vivo behavior .Molecular Structure Analysis
The molecular formula of 3-Bodipy-propanoic Acid is C14H15BF2N2O2 . It is functionally related to a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bodipy-propanoic Acid include its molecular weight of 292.09 and its melting point of 187-189°C . It is slightly soluble in DMSO, Ethyl Acetate, and Methanol .Wissenschaftliche Forschungsanwendungen
Biokonjugation
3-Bodipy-propansäure kann verwendet werden, um grün fluoreszierende Biokonjugate zu erzeugen. Dies geschieht durch Aktivierung der Carbonsäure am Farbstoff mit Carbodiimid und Reaktion mit Aminen .
Krebsdetektion und -therapie
BODIPY-basierte Moleküle, einschließlich this compound, wurden entwickelt, um sich spezifisch in Krebszellen anzureichern. Sie können bei Lichteinwirkung tödliche Effekte verursachen, was sie sowohl für die Detektion als auch für die Therapie nützlich macht .
Fluoreszierende Sondierung
Aufgrund ihrer starken Fluoreszenz und Photostabilität dient this compound als fluoreszierende Sonde in Bildgebungs- und Sensoranwendungen .
Quantifizierung von Nukleinsäuren
Diese Verbindung wurde verwendet, um Oligonukleotid-Sonden und -Primer für die Quantifizierung von DNA und RNA mittels PCR zu markieren .
Überwachung der zellulären Aufnahme und des Transports
Sie hilft bei der Überwachung der Aufnahme und des Transports von BODIPY-markierten Proteinen und anderen Verbindungen in Zellen mittels Fluoreszenzmikroskopie .
Bio-Bildgebung
Lumineszierende BODIPY-Zucker-Sonden, die Derivate wie this compound enthalten könnten, werden in der Bio-Bildgebung eingesetzt, da sie eine verbesserte Wasserlöslichkeit, Polarität und einzigartige strukturelle und biologische Eigenschaften aufweisen .
Safety and Hazards
The safety data sheet for 3-Bodipy-propanoic Acid indicates that it can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation are advised .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 3-Bodipy-propanoic Acid is the amine group in biological molecules . This compound is an amine-reactive fluorescent labeling reagent . It is used to label complex carbohydrates, allowing the disclosure of their in vivo behavior .
Mode of Action
3-Bodipy-propanoic Acid interacts with its targets by binding to the amine group . This interaction results in the formation of a fluorescent complex , which can be detected using fluorescence microscopy or other fluorescence-based detection methods .
Biochemical Pathways
The biochemical pathways affected by 3-Bodipy-propanoic Acid are primarily related to the visualization of biological molecules . By labeling complex carbohydrates with BODIPY, researchers can observe their behavior in vivo . This can provide valuable insights into the roles of these carbohydrates in various biological processes .
Result of Action
The primary result of the action of 3-Bodipy-propanoic Acid is the fluorescent labeling of target molecules . This allows for the visualization of these molecules under a fluorescence microscope or other fluorescence detection methods . This can provide valuable insights into the structure, function, and behavior of these molecules in a biological context .
Biochemische Analyse
Biochemical Properties
3-Bodipy-propanoic Acid is known for its role in biochemical reactions, particularly as a fluorescent labeling reagent . It interacts with various biomolecules, including enzymes and proteins, through amine-reactive properties . The nature of these interactions is primarily covalent bonding, which allows for stable and long-lasting labeling of target biomolecules.
Cellular Effects
The effects of 3-Bodipy-propanoic Acid on cells and cellular processes are primarily observed through its role as a fluorescent label. It can influence cell function by providing a means to visualize and track the movement and localization of labeled proteins within the cell . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism, as the labeled proteins can be involved in these processes .
Molecular Mechanism
At the molecular level, 3-Bodipy-propanoic Acid exerts its effects through its ability to stably bind to amines present on biomolecules . This allows it to act as a fluorescent label, enabling the tracking and visualization of these molecules. It does not typically cause changes in gene expression, but rather, it allows for the observation of these changes when the labeled molecules are involved in such processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bodipy-propanoic Acid can be observed over time through fluorescence microscopy. The compound’s stability allows for long-term tracking of labeled molecules in both in vitro and in vivo studies . Over time, there may be some degradation of the fluorescent label, but this is generally minimal and does not significantly impact the ability to track the labeled molecules .
Metabolic Pathways
3-Bodipy-propanoic Acid is not typically involved in metabolic pathways as it is a synthetic compound. Once it is bound to a biomolecule, it can be involved indirectly in the metabolic pathways that the biomolecule is a part of. This allows for the visualization and tracking of these pathways .
Transport and Distribution
Within cells and tissues, 3-Bodipy-propanoic Acid is transported and distributed through its binding to target biomolecules. The transport and localization of these molecules, therefore, dictate the transport and distribution of 3-Bodipy-propanoic Acid .
Subcellular Localization
The subcellular localization of 3-Bodipy-propanoic Acid is determined by the subcellular localization of the biomolecules it is bound to. This can include any compartment or organelle that the target biomolecule localizes to. As such, 3-Bodipy-propanoic Acid can be used to study the subcellular localization of these biomolecules .
Eigenschaften
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BF2N2O2/c1-9-7-10(2)18-13(9)8-12-4-3-11(5-6-14(20)21)19(12)15(18,16)17/h3-4,7-8H,5-6H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDJEJIINKBPHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)O)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BF2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431268 | |
| Record name | 3-Bodipy-propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165599-63-3 | |
| Record name | 3-Bodipy-propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BDP FL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



